molecular formula C11H9Cl2N3O2 B2728943 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride CAS No. 2375271-44-4

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride

Cat. No. B2728943
CAS RN: 2375271-44-4
M. Wt: 286.11
InChI Key: OARAHVWGCHVQLM-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride is a chemical compound that has been extensively studied for its various scientific research applications. This compound is also known as CP-690550 or Tofacitinib, and it is a Janus kinase (JAK) inhibitor that has been used in the treatment of various autoimmune diseases.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel compounds utilizing pyridine derivatives. For instance, the preparation of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a multi-step process involving cyclization and amidation, highlights the versatility of pyridine derivatives in synthesizing complex molecules (Yang Yun-shang, 2010). Additionally, the creation of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs through a detailed computational study showcases the potential of pyridine derivatives in drug design and chemical synthesis (Li-qun Shen et al., 2012).

Development of Coordination Polymers

Pyridine derivatives play a crucial role in the formation of coordination polymers and metal-organic frameworks (MOFs). Studies reveal the reactivity of pyridine carboxylic acids with metal salts under various conditions, leading to the formation of unique coordination polymers with potential applications in catalysis, gas storage, and separation technologies. For example, the reaction of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts forming zigzag coordination polymers (S. Ghosh et al., 2004), and the self-assembly of lanthanide helicate coordination polymers into 3D MOF structures (S. Ghosh & P. K. Bharadwaj, 2004), are notable examples.

properties

IUPAC Name

6-chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2.ClH/c12-9-4-3-8(11(16)17)10(15-9)14-7-2-1-5-13-6-7;/h1-6H,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAHVWGCHVQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=C(C=CC(=N2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride

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